Fmoc-D-Ala-OH-d3

Quantitative proteomics Isotope dilution mass spectrometry Internal standard

Fmoc-D-Ala-OH-d3 is a stable isotope-labeled amino acid derivative, specifically the deuterium-labeled form of Fmoc-D-Ala-OH, an Fmoc-protected D-alanine building block for solid-phase peptide synthesis (SPPS). The compound contains three deuterium atoms substituted at the methyl group (3,3,3-d3 position), resulting in a molecular formula of C₁₈H₁₄D₃NO₄ and a molecular weight of 314.35 g/mol, representing an M+3 mass shift relative to the unlabeled parent compound (Fmoc-D-Ala-OH, 311.33 g/mol).

Molecular Formula C18H17NO4
Molecular Weight 314.3 g/mol
Cat. No. B12404504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ala-OH-d3
Molecular FormulaC18H17NO4
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3
InChIKeyQWXZOFZKSQXPDC-KMKPOHAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-D-Ala-OH-d3 — Deuterium-Labeled Fmoc-Protected D-Alanine for Quantitative MS and SPPS


Fmoc-D-Ala-OH-d3 is a stable isotope-labeled amino acid derivative, specifically the deuterium-labeled form of Fmoc-D-Ala-OH, an Fmoc-protected D-alanine building block for solid-phase peptide synthesis (SPPS) . The compound contains three deuterium atoms substituted at the methyl group (3,3,3-d3 position), resulting in a molecular formula of C₁₈H₁₄D₃NO₄ and a molecular weight of 314.35 g/mol, representing an M+3 mass shift relative to the unlabeled parent compound (Fmoc-D-Ala-OH, 311.33 g/mol) . It is supplied with a typical isotopic purity specification of 99 atom % D and is classified for research use as a tracer in quantitative mass spectrometry workflows and as a building block for synthesizing isotopically labeled peptides .

Why Fmoc-D-Ala-OH-d3 Cannot Be Substituted with Non-Labeled Fmoc-D-Ala-OH in Quantitative Workflows


In mass spectrometry-based quantification, non-labeled Fmoc-D-Ala-OH is chromatographically and spectrometrically indistinguishable from endogenous D-alanine-containing analytes, rendering it unsuitable as an internal standard for isotope dilution MS (IDMS) [1]. The deuterated analog Fmoc-D-Ala-OH-d3 provides a deliberate +3 Da mass shift, enabling baseline-resolved detection in the mass spectrometer while preserving near-identical chemical and chromatographic behavior . Substitution with a non-labeled compound compromises quantification accuracy, as it cannot correct for matrix effects, ionization suppression, or sample preparation losses—the fundamental purpose of a stable isotope-labeled internal standard [2]. For procurement decisions, this distinction is absolute: the deuterated compound enables absolute quantification workflows that are simply not possible with the unlabeled building block.

Fmoc-D-Ala-OH-d3 — Comparative Evidence Guide: Quantitative Differentiation Data


Molecular Weight Differentiation: +3 Da Mass Shift Enables MS-Based Quantification

Fmoc-D-Ala-OH-d3 exhibits a molecular weight of 314.35 g/mol, representing a +3.02 Da increase over the unlabeled parent compound Fmoc-D-Ala-OH (311.33 g/mol) due to substitution of three methyl hydrogens with deuterium . This mass shift (M+3) enables unambiguous MS/MS detection of the internal standard independently from the endogenous analyte .

Quantitative proteomics Isotope dilution mass spectrometry Internal standard

Isotopic Purity Specification: 99 atom % D

Commercial specifications for Fmoc-D-Ala-OH-d3 (or the closely related Fmoc-Ala-OH-3,3,3-d3) typically require isotopic purity of 99 atom % D, meaning that 99% of the hydrogen atoms at the labeled methyl position are deuterium . This compares to 98 atom % D for some alternative deuterated alanine derivatives such as Fmoc-Ala-OH-2,3,3,3-d4 .

Stable isotope labeling MS quantification accuracy Isotopic enrichment

Chiral Fidelity: D-Configuration Retention in Deuterated Analog

The unlabeled parent compound Fmoc-D-Ala-OH is specified with enantiomeric purity ≥ 99.5% (a/a) for Novabiochem® grade material, meaning ≤0.5% L-enantiomer contamination . The deuterated analog Fmoc-D-Ala-OH-d3 is synthesized from the same chiral D-alanine precursor; deuteration at the methyl group occurs without alteration to the chiral α-carbon stereocenter . Optical rotation specification for the L-enantiomer analog Fmoc-Ala-OH-3,3,3-d3 is [α]²⁰/D -18° (c = 1 in DMF) .

Peptide synthesis Enantiomeric purity Chiral integrity

Structural Differentiation from L-Enantiomer: D-Ala vs L-Ala Configuration

Fmoc-D-Ala-OH-d3 bears the D-configuration at the α-carbon (CAS unlabeled parent: 79990-15-1). The L-enantiomer analog Fmoc-Ala-OH-3,3,3-d3 (CAS 225101-67-7) is a distinct compound with identical molecular weight (314.35 g/mol) and isotopic labeling pattern but opposite stereochemistry . The D- and L- forms are not interchangeable in peptide synthesis; incorporation of the incorrect enantiomer produces peptides with altered biological activity, receptor binding, and proteolytic stability [1].

Chiral resolution Enantiomer discrimination Peptide stereochemistry

Fmoc-D-Ala-OH-d3 — Validated Application Scenarios for Procurement


Absolute Quantification of D-Alanine-Containing Peptides via LC-MS/MS

Fmoc-D-Ala-OH-d3 serves as an internal standard precursor for synthesizing stable isotope-labeled peptides used in isotope dilution mass spectrometry (IDMS). The +3 Da mass shift relative to the unlabeled analyte enables baseline-resolved MS detection, while the 99 atom % D isotopic purity minimizes unlabeled carryover that would otherwise compromise assay sensitivity and linearity . The D-configuration ensures that the labeled internal standard peptide matches the stereochemistry of the target analyte, a prerequisite for identical chromatographic retention and ionization efficiency in reversed-phase LC-MS/MS workflows [1].

Synthesis of Deuterium-Labeled D-Peptides for In Vivo Metabolic Tracing

Incorporation of Fmoc-D-Ala-OH-d3 via standard Fmoc-SPPS protocols yields D-amino acid-containing peptides bearing a stable deuterium label at alanine residues. This enables pharmacokinetic and metabolic tracing studies where the deuterated peptide can be distinguished from endogenous L-peptides and unlabeled D-peptides via MS detection . The D-configuration confers enhanced resistance to proteolytic degradation relative to L-peptides, extending in vivo half-life and improving tracer signal persistence [1].

NMR Structural Studies Requiring Site-Specific Deuteration

The methyl-specific deuteration pattern of Fmoc-D-Ala-OH-d3 (3,3,3-d3) is suitable for bio-NMR applications, as indicated by vendor specifications noting 'bio NMR: suitable' . Site-selective deuteration at alanine methyl groups simplifies ¹H-NMR spectra of larger peptides by eliminating methyl proton signals, facilitating resonance assignment and structural determination without altering backbone conformation or stereochemistry at the α-carbon [1].

Chiral Purity Assessment and Method Development

Fmoc-D-Ala-OH-d3 can be employed as a stable isotope-labeled standard in chiral HPLC method development and validation for quantifying enantiomeric impurities in peptide synthesis workflows. The deuterium label provides a distinct MS channel for the D-enantiomer standard, enabling simultaneous detection and quantification of trace L-enantiomer contamination (specified at ≤0.5% for the unlabeled parent grade) in manufactured peptide batches without interference from co-eluting matrix components .

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